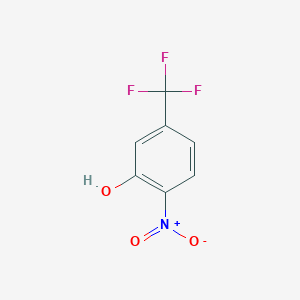

2-Nitro-5-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-5(11(13)14)6(12)3-4/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKYLHATVWKUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555755 | |

| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-17-5 | |

| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-5-(trifluoromethyl)phenol (CAS 402-17-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-5-(trifluoromethyl)phenol is a valuable substituted phenolic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a trifluoromethyl group and a nitro functionality on a phenol scaffold, imparts distinct physicochemical properties that are highly advantageous in the design of novel therapeutic agents and functional materials. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the acidity of the phenolic hydroxyl and the reactivity of the aromatic ring, making it a key intermediate for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its applications in drug discovery, supported by established methodologies for the synthesis of bioactive compounds from structurally related phenols.

Chemical and Physical Properties

This compound is a liquid at room temperature with a clear, orange/green appearance.[1] The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, enhances metabolic stability and lipophilicity in derivative compounds.[1][2]

| Property | Value | Source |

| CAS Number | 402-17-5 | [1] |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 108-111 °C @ 34 mmHg | [1] |

| Density (Predicted) | 1.554 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 5.83 ± 0.13 | [1] |

| Physical Form | Liquid | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic nitration of 3-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution, which would typically direct the incoming nitro group to the positions ortho and para to it. However, the hydroxyl group is a strong ortho-, para-director. In this case, the directing effects of the hydroxyl group dominate, leading to the substitution at the position ortho to the hydroxyl group.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Nitration of 3-(Trifluoromethyl)phenol

This protocol is a detailed representation based on a general method and may require optimization for specific laboratory conditions.[1]

Materials:

-

3-(Trifluoromethyl)phenol

-

Glacial Acetic Acid

-

65% Nitric Acid (HNO₃)

-

Chloroform

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in glacial acetic acid (approx. 0.33 mL per mmol of phenol). Maintain the reaction temperature at 40 °C using a water bath.

-

Addition of Nitrating Agent: Prepare a mixed solution of 65% HNO₃ (approx. 0.073 mL per mmol of phenol) and glacial acetic acid (approx. 0.2 mL per mmol of phenol). Slowly add this mixture dropwise to the stirred solution of 3-(trifluoromethyl)phenol over 15 minutes.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by pouring the mixture into a beaker containing ice water (approx. 2.7 mL per mmol of phenol). Extract the aqueous phase with chloroform (4 x approx. 0.67 mL per mmol of phenol).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. A solvent system of hexane and ethyl acetate is a good starting point for elution. The less polar 2-nitro isomer is expected to elute before other potential isomers. Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 10.5-11.0 (s, 1H, -OH): The phenolic proton is expected to be a broad singlet and significantly downfield due to intramolecular hydrogen bonding with the ortho-nitro group.

-

δ 8.2-8.4 (d, 1H, Ar-H): The proton ortho to the nitro group.

-

δ 7.6-7.8 (dd, 1H, Ar-H): The proton between the nitro and trifluoromethyl groups.

-

δ 7.2-7.4 (d, 1H, Ar-H): The proton ortho to the trifluoromethyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155 (C-OH): The carbon attached to the hydroxyl group.

-

δ ~140 (C-NO₂): The carbon attached to the nitro group.

-

δ ~135 (Ar-CH): Aromatic methine carbons.

-

δ ~125 (q, J ≈ 272 Hz, CF₃): The trifluoromethyl carbon, appearing as a quartet due to coupling with fluorine.

-

δ ~120 (C-CF₃): The carbon attached to the trifluoromethyl group.

Infrared (IR) Spectroscopy (ATR):

-

3200-3400 cm⁻¹ (broad): O-H stretch (phenolic)

-

1520-1560 cm⁻¹ (strong): Asymmetric NO₂ stretch

-

1340-1380 cm⁻¹ (strong): Symmetric NO₂ stretch

-

1100-1300 cm⁻¹ (strong): C-F stretch

Mass Spectrometry (EI):

-

m/z 207 (M⁺): Molecular ion peak.

-

m/z 190 (M-OH)⁺: Loss of the hydroxyl group.

-

m/z 161 (M-NO₂)⁺: Loss of the nitro group.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by the interplay of its three functional groups. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups increases the acidity of the phenolic proton and deactivates the aromatic ring towards electrophilic substitution. However, the presence of these groups also opens up avenues for various chemical transformations, making it a valuable intermediate in the synthesis of bioactive molecules.[4][5]

Key Reactions and Mechanistic Considerations

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation yields 2-Amino-5-(trifluoromethyl)phenol, a key precursor for the synthesis of various heterocyclic compounds with potential biological activity, such as benzoxazoles and phenoxazines.[1]

Caption: Reactivity and synthetic utility of this compound.

-

Etherification of the Phenolic Hydroxyl: The phenolic proton is acidic and can be deprotonated with a suitable base to form a phenoxide ion. This nucleophile can then react with various electrophiles, such as alkyl halides, in a Williamson ether synthesis to produce a range of ether derivatives. This is a common strategy in medicinal chemistry to modulate the lipophilicity and pharmacokinetic properties of a molecule.

Application in the Synthesis of Bioactive Heterocycles

While direct examples starting from this compound are not prevalent in the literature, the synthetic utility of the corresponding amine, 2-Amino-5-(trifluoromethyl)phenol, is well-established for the synthesis of bioactive heterocycles. The following protocol for the synthesis of benzoxazoles from the analogous 2-amino-3-(trifluoromethyl)phenol can be adapted.[1]

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzoxazole Derivatives (Adapted)

Materials:

-

2-Amino-5-(trifluoromethyl)phenol (synthesized from the title compound)

-

Aromatic aldehyde

-

Ethanol

-

p-Toluenesulfonic acid (catalyst, optional)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-Amino-5-(trifluoromethyl)phenol (1.0 eq) in ethanol.

-

Add the desired aromatic aldehyde (1.1 eq) to the solution.

-

(Optional) Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzoxazole derivative.

-

Purify by column chromatography or recrystallization as needed.

Safety and Handling

This compound is classified as an irritant.[1] As with all nitrophenolic compounds, appropriate safety precautions must be taken during handling and disposal.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water and give plenty of water to drink. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations. It may be possible to incinerate in a chemical incinerator equipped with an afterburner and scrubber.[6]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its synthesis via nitration of 3-(trifluoromethyl)phenol is a straightforward process, and its functional groups offer multiple handles for further chemical modification. The ability to transform the nitro group into an amine allows for the construction of complex heterocyclic scaffolds, while the phenolic hydroxyl provides a site for modulating physicochemical properties through etherification and other reactions. While experimental data on this specific compound is somewhat limited in the public domain, its structural features and the well-documented chemistry of related compounds strongly support its utility as a versatile building block for the creation of novel, biologically active molecules. Researchers and drug development professionals are encouraged to explore the potential of this compound in their synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. [Link]

-

Pakistan Academy of Sciences. (2021). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NIST. Phenol, 2-nitro-. National Institute of Standards and Technology. [Link]

-

PMC. Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Center for Biotechnology Information. [Link]

-

NIST. 2-Methyl-5-nitrophenol. National Institute of Standards and Technology. [Link]

- Google Patents. Production method of 2-methyl-5-nitrophenol.

- Google Patents. 2- methyl-5-nitro phenol production process.

- Google Patents.

- Google Patents.

-

shreedevamanichemopharma.com. 2 methyl 5 nitro phenol. [Link]

-

ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C7H4F3NO3 | CID 14091690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260) [hmdb.ca]

physical and chemical properties of 2-Nitro-5-(trifluoromethyl)phenol

An In-depth Technical Guide to 2-Nitro-5-(trifluoromethyl)phenol

Introduction

This compound, identified by the CAS Number 402-17-5, is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1][2][] Its molecular architecture, featuring a phenolic hydroxyl group, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, makes it a versatile intermediate. This guide offers a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside proven experimental protocols, tailored for researchers, scientists, and professionals in drug development. The unique interplay of its functional groups governs its reactivity and makes it a valuable building block for creating more complex molecules with potential applications in pharmaceuticals and material science.[4]

Physicochemical and Spectroscopic Profile

The distinct properties of this compound are a direct consequence of its molecular structure. The trifluoromethyl group (-CF₃) significantly enhances lipophilicity and metabolic stability in derivative compounds, a desirable trait in medicinal chemistry.[4] The nitro group (-NO₂) and the phenolic hydroxyl (-OH) are key reactive sites, enabling a wide range of chemical transformations.

Core Physicochemical Data

The fundamental physical and chemical properties are summarized below, providing a quantitative basis for its handling, characterization, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 402-17-5 | [1][2][] |

| Molecular Formula | C₇H₄F₃NO₃ | [1][5][6] |

| Molecular Weight | 207.11 g/mol | [2][] |

| Appearance | Clear, orange/green liquid | [1] |

| Boiling Point | 239.4 °C at 760 mmHg; 108-111 °C at 34 mmHg | [1][5] |

| Density | ~1.555 g/cm³ | [1][5] |

| pKa (Predicted) | 5.83 ± 0.13 | [1] |

| Flash Point | 98.6 °C | [5] |

| Refractive Index | 1.507 | [5] |

| Vapor Pressure | 0.026 mmHg at 25°C | [5] |

| XLogP3 | 2.84 | [5] |

Structural Representation

The arrangement of the functional groups on the benzene ring is crucial to the molecule's reactivity.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the phenolic proton. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns determined by coupling with adjacent protons. The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.[7] Adding a drop of D₂O to the NMR sample will cause the -OH proton signal to disappear, confirming its identity.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the key functional groups. Expected characteristic absorptions include a strong, broad peak for the O-H stretch of the phenol group (around 3200-3400 cm⁻¹), aromatic C-H stretches (3000-3100 cm⁻¹), aromatic C=C stretching vibrations (1470-1585 cm⁻¹), and two very strong bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) N-O stretching of the nitro group.[8]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z 207). Characteristic fragmentation patterns would involve the loss of the nitro group and other fragments consistent with the structure.

Chemical Synthesis and Reactivity

The reactivity of this compound is dominated by the interplay of its three functional groups. The strongly electron-withdrawing nitro and trifluoromethyl groups increase the acidity of the phenolic proton compared to unsubstituted phenol.[9] These groups deactivate the benzene ring towards electrophilic substitution, while the hydroxyl group is a powerful activating, ortho-, para-director.[9][10]

General Synthesis Protocol

A common and effective method for the preparation of this compound is the direct nitration of 3-(Trifluoromethyl)phenol.[1] This reaction leverages the ortho-, para-directing effect of the hydroxyl group.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [1]

-

Dissolution : Dissolve m-Trifluoromethylphenol (1.0 eq) in glacial acetic acid in a reaction vessel equipped with a stirrer and thermometer.

-

Temperature Control : While stirring, bring the solution to a temperature of 40°C.

-

Nitrating Agent Addition : Prepare a nitrating mixture of 65% nitric acid and glacial acetic acid. Add this mixture dropwise to the reaction vessel over approximately 15 minutes, ensuring the temperature is maintained.

-

Reaction Completion : After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 45 minutes to ensure the reaction goes to completion.

-

Quenching : Carefully pour the reaction mixture into a beaker containing a large volume of ice water to quench the reaction and precipitate the product.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as chloroform, multiple times.

-

Drying and Concentration : Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. Based on available safety data, this compound is classified as an irritant.[1] It may cause skin and serious eye irritation.[11][12]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13]

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][14] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[14]

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][12]

This guide is intended for informational purposes for qualified individuals and does not replace a formal risk assessment. Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

-

This compound | C7H4F3NO3 | CID 14091690 - PubChem. [Link]

-

Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

-

Why does the nitration of phenol give 2-nitrophenol? - Quora. [Link]

-

ring reactions of phenol - Chemguide. [Link]

Sources

- 1. This compound CAS#: 402-17-5 [m.chemicalbook.com]

- 2. This compound | C7H4F3NO3 | CID 14091690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Nitro-5-(trifluoromethyl)phenol

This technical guide provides a comprehensive overview of 2-Nitro-5-(trifluoromethyl)phenol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Introduction

This compound is an aromatic organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring. This unique combination of functional groups imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its molecular structure, physicochemical properties, and reactivity is crucial for its effective application and safe handling.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is fundamental to its chemical behavior. Its structure is defined by a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the fifth position.

Molecular Formula and Weight

-

Exact Mass: 207.01432748 Da[2]

Structural Diagram

Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound, providing a quick reference for experimental design.

| Property | Value | Source |

| CAS Number | 402-17-5 | [1][2][3] |

| Appearance | Clear, orange/green liquid | [3] |

| Boiling Point | 108-111 °C at 34 mmHg | [3] |

| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 5.83 ± 0.13 (Predicted) | [3] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Topological Polar Surface Area | 66.1 Ų | [2] |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the nitration of m-Trifluoromethylphenol.[3] The causality behind this experimental choice lies in the directing effects of the hydroxyl and trifluoromethyl groups on the aromatic ring. The hydroxyl group is an activating, ortho-para director, while the trifluoromethyl group is a deactivating, meta-director. This electronic guidance favors the introduction of the nitro group at the ortho position relative to the hydroxyl group.

Experimental Workflow: Nitration of m-Trifluoromethylphenol

Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Dissolution: Dissolve m-Trifluoromethylphenol (150 mmol) in glacial acetic acid (50 mL) in a suitable reaction vessel equipped with a stirrer.[3]

-

Temperature Control: Stir the solution and maintain the reaction temperature at 40 °C using a water bath.[3] This controlled temperature is critical to prevent over-nitration and side product formation.

-

Addition of Nitrating Agent: Slowly add a pre-mixed solution of 65% nitric acid (11 mL) and glacial acetic acid (30 mL) dropwise over a period of 15 minutes.[3] The slow addition is a key safety and selectivity measure to control the exothermic nitration reaction.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 45 minutes to ensure the reaction goes to completion.[3]

-

Quenching: Quench the reaction by pouring the mixture into 400 mL of ice water.[3] This step stops the reaction and precipitates the product.

-

Extraction: Extract the aqueous phase four times with 100 mL of chloroform.[3]

-

Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to remove the solvent.[3]

-

Purification: The crude product can be purified by column chromatography or recrystallization from ethanol to yield the final product.[3]

Safety and Handling

This compound is classified as an irritant.[3] Proper handling and personal protective equipment (PPE) are mandatory to ensure laboratory safety.

Hazard Identification and Precautionary Measures

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[6] Wear protective gloves, clothing, and eye/face protection.[6][7][8] In case of contact, rinse the affected area with plenty of water.[6][7][8]

-

Inhalation: May cause respiratory irritation.[7] Use only in a well-ventilated area or outdoors.[7][8] If inhaled, move the person to fresh air.[7][8]

-

Ingestion: Harmful if swallowed.[7][8] Do not eat, drink, or smoke when using this product.[7][8] If swallowed, rinse the mouth and call a poison center or doctor.[7][8]

Storage

Store in a cool, dark, and well-ventilated place in a tightly closed container.[3][6][8] Keep away from incompatible materials such as oxidizing agents.[6]

Conclusion

This compound is a specialty chemical with significant utility in organic synthesis. A thorough understanding of its molecular structure, properties, and safe handling protocols, as detailed in this guide, is essential for its successful application in research and development. The provided synthesis protocol offers a reliable method for its preparation, emphasizing the importance of controlled reaction conditions for optimal yield and purity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

Arctom Scientific. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C7H4F3NO3 | CID 14091690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 402-17-5 [m.chemicalbook.com]

- 4. This compound [allbiopharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

synthesis of 2-Nitro-5-(trifluoromethyl)phenol from m-trifluoromethylphenol

An In-depth Technical Guide to the Regioselective Synthesis of 2-Nitro-5-(trifluoromethyl)phenol

This document provides a detailed guide for the synthesis of this compound, a valuable chemical intermediate, from its precursor, m-trifluoromethylphenol. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and a robust, reproducible protocol suitable for research and development laboratories.

Strategic Overview: The Challenge of Regioselectivity

The synthesis of this compound is fundamentally an exercise in controlling the regioselectivity of an electrophilic aromatic substitution reaction. The starting material, 3-(trifluoromethyl)phenol, possesses two substituents with opposing electronic effects on the aromatic ring:

-

Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group due to its ability to donate lone-pair electron density into the ring via resonance.[1][2]

-

Trifluoromethyl (-CF₃) Group: A strongly deactivating, meta-directing group due to the powerful electron-withdrawing inductive effect of the fluorine atoms.[1][2]

The successful synthesis of the target isomer hinges on understanding the interplay of these directing effects. The potent activating nature of the hydroxyl group dominates the reaction, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it (C2, C4, and C6).

However, the deactivating -CF₃ group at C3 influences the relative reactivity of these activated positions.

-

Position 2: Ortho to -OH, but also ortho to the deactivating -CF₃ group.

-

Position 4: Para to -OH, but also ortho to the deactivating -CF₃ group.

-

Position 6: Ortho to -OH, and importantly, meta to the -CF₃ group.

The position meta to a deactivating group is the least deactivated. Consequently, the C6 position is the most favorable site for electrophilic attack, as it benefits from strong activation from the hydroxyl group while being minimally disfavored by the trifluoromethyl group. The nitration at C6 on 3-(trifluoromethyl)phenol yields the desired product, which, by IUPAC nomenclature, is named This compound .

Reaction Mechanism and Pathway

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The key steps involve the generation of the electrophile, its attack on the electron-rich phenol ring to form a stabilized carbocation intermediate, and subsequent deprotonation to restore aromaticity.

Caption: Reaction mechanism for the nitration of m-trifluoromethylphenol.

Detailed Experimental Protocol

This protocol employs a controlled nitration using potassium nitrate in sulfuric acid, which allows for effective temperature management and minimizes side reactions common with mixed acids on activated phenols.[3]

3.1. Reagents and Equipment

| Reagent/Equipment | Purpose |

| 3-(Trifluoromethyl)phenol | Starting Material |

| Concentrated Sulfuric Acid (98%) | Solvent and Catalyst |

| Potassium Nitrate | Nitrating Agent Source |

| Ice/Water Bath | Temperature Control |

| Dichloromethane (DCM) or Ethyl Acetate | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |

| Round-bottom flask (250 mL) | Reaction Vessel |

| Magnetic Stirrer and Stir Bar | Homogenization |

| Dropping Funnel | Controlled Reagent Addition |

| Thermometer | Temperature Monitoring |

| Separatory Funnel | Extraction |

| Rotary Evaporator | Solvent Removal |

| Silica Gel for Column Chromatography | Purification |

3.2. Synthesis Workflow

Caption: Step-by-step workflow for the synthesis.

3.3. Step-by-Step Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (50 mL). Cool the acid to 0-5 °C using an ice/water bath.

-

Substrate Addition: Once the acid is cold, slowly add 3-(trifluoromethyl)phenol (8.1 g, 0.05 mol) in portions, ensuring the temperature remains below 10 °C. Stir until a homogeneous solution is formed.

-

Nitrating Agent Preparation: In a separate beaker, very carefully and slowly add potassium nitrate (5.57 g, 0.055 mol) to concentrated sulfuric acid (50 mL) while cooling in an ice bath. This addition is exothermic and must be done with caution. Stir until the KNO₃ is fully dissolved.

-

Nitration Reaction: Transfer the cold potassium nitrate solution to a dropping funnel. Add the nitrating solution dropwise to the stirred phenol solution over a period of 30-45 minutes. Causality: The slow, dropwise addition at low temperature is critical to control the reaction's exothermicity, prevent dangerous temperature spikes, and minimize the formation of undesired isomers and oxidation byproducts.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. This will quench the reaction and precipitate the crude product.

-

Transfer the cold aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the pure this compound isomer.

3.4. Quantitative Summary

| Parameter | Value | Moles | Rationale |

| 3-(Trifluoromethyl)phenol | 8.1 g | 0.05 mol | Limiting Reagent |

| Potassium Nitrate | 5.57 g | 0.055 mol | 1.1 equivalents to ensure complete reaction |

| Conc. Sulfuric Acid | 100 mL | - | Solvent and catalyst |

| Reaction Temperature | 0-5 °C | - | To control exotherm and improve selectivity |

| Reaction Time | ~1-2 hours | - | Varies; monitor by TLC |

| Expected Yield | 70-85% | - | Typical for this controlled nitration |

Safety and Handling

-

Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and hygroscopic. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

-

Exothermic Reactions: The dilution of sulfuric acid and the nitration reaction itself are highly exothermic. Strict adherence to cooling protocols and slow, controlled addition of reagents is paramount to prevent runaway reactions.

-

Quenching: Always add the acid mixture to ice, never the other way around, to dissipate heat effectively and prevent dangerous splashing.

This guide provides a scientifically grounded and reproducible method for synthesizing this compound, rooted in a firm understanding of reaction principles and safety.

References

-

Hajipour, A. R., et al. (2004). Nitration of Phenols Under Mild and Heterogeneous Conditions. Molecules, 9(10), 835-840. [Link]

-

Khan, M. N., et al. (2018). Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. Chemistry Research Journal, 3(4), 118-123. [Link]

-

Yadav, U., et al. (2018). Nitration of Phenols Using Cu(NO₃)₂: Green Chemistry Laboratory Experiment. Journal of Chemical Education, 95(5), 858-861. [Link]

-

Rostami, A., et al. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. E-Journal of Chemistry, 3(4), 282-287. [Link]

-

Nair, J. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. Khan Academy. [Link]

-

Baran, T., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13, 2946-2953. [Link]

- Kagabu, S., et al. (2000). A meta-nitro phenol derivative and a process for producing it.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Hennessy, A. J., et al. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Nitro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group (-CF₃), can dramatically alter a molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of 2-Nitro-5-(trifluoromethyl)phenol, a key chemical intermediate. We will delve into its nomenclature, properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety protocols, providing a holistic resource for laboratory professionals.

Nomenclature and Chemical Identification

Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is known by several names and identifiers across various chemical databases and regulatory bodies.

-

IUPAC Name : The systematically generated and internationally recognized name for this compound is This compound [1].

-

Synonyms : In literature and commercial listings, it is frequently referred to by other names, including 3-Hydroxy-4-nitrobenzotrifluoride, 2-Nitro-5-(trifluoromethyl)benzenol, and 2-nitro-5-trifluoromethyl-phenol[1].

-

CAS Number : The unique Chemical Abstracts Service registry number assigned to this compound is 402-17-5 [1].

-

Molecular Formula : C₇H₄F₃NO₃[1].

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for designing experiments, developing purification strategies, and ensuring safe handling. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 207.11 g/mol | [1] |

| Appearance | Clear, orange/green liquid or yellow crystalline powder | [2][3] |

| Boiling Point | ~239 °C at 760 mmHg; 108-111 °C at 34 mmHg | [2] |

| Density | ~1.555 g/cm³ | [2] |

| pKa | 5.83 ± 0.13 (Predicted) | [2] |

| XLogP3 | 2.3 | [1] |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound is achieved through the electrophilic nitration of the precursor, 3-(trifluoromethyl)phenol. The hydroxyl group (-OH) and the trifluoromethyl group (-CF₃) on the benzene ring direct the position of the incoming nitro group (-NO₂). The -OH group is a strong activating, ortho-, para-director, while the -CF₃ group is a deactivating, meta-director. This combination preferentially directs the nitration to the ortho position relative to the hydroxyl group.

Experimental Protocol: Nitration of 3-(Trifluoromethyl)phenol

This protocol describes a reliable method for the laboratory-scale synthesis of this compound[2].

Materials:

-

3-(Trifluoromethyl)phenol (m-Trifluoromethylphenol)

-

Glacial Acetic Acid (CH₃COOH)

-

65% Nitric Acid (HNO₃)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Step-by-Step Methodology:

-

Dissolution of Starting Material : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 150 mmol of 3-(trifluoromethyl)phenol in 50 mL of glacial acetic acid.

-

Temperature Control (Causality Explanation) : Gently warm the solution and maintain a constant temperature of 40 °C. This controlled temperature provides sufficient energy to overcome the activation barrier for the reaction without promoting undesirable side reactions or decomposition.

-

Preparation of Nitrating Mixture : In a separate beaker, carefully prepare a mixed acid solution by combining 11 mL of 65% nitric acid with 30 mL of glacial acetic acid.

-

Controlled Addition (Causality Explanation) : Slowly add the nitrating mixture dropwise to the stirred phenol solution over a period of 15 minutes. A slow, controlled addition is crucial to manage the exothermic nature of the nitration reaction, preventing temperature spikes that could lead to the formation of dinitrated or other byproducts.

-

Reaction Completion : After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 45 minutes to ensure the reaction proceeds to completion.

-

Quenching : Pour the reaction mixture into 400 mL of ice water. This step, known as quenching, immediately stops the reaction by diluting the reagents and lowering the temperature. The product, being organic, will precipitate or separate out from the aqueous solution.

-

Extraction : Transfer the quenched mixture to a separatory funnel and extract the aqueous phase four times with 100 mL portions of chloroform. Chloroform is an effective organic solvent for this product, allowing it to be separated from the aqueous layer.

-

Drying and Concentration : Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water. Filter the solution and concentrate it under reduced pressure using a rotary evaporator to remove the chloroform.

-

Purification : The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield the pure this compound[2].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile chemical intermediate or building block for the synthesis of more complex, biologically active molecules.

The Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere for groups like chlorine and methyl but possesses unique electronic properties. Its inclusion in a drug candidate can significantly enhance:

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic breakdown by enzymes in the body. This can increase the drug's half-life.

-

Lipophilicity : The -CF₃ group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and reach its biological target.

-

Binding Affinity : The high electronegativity of the fluorine atoms can alter the electronic profile of the molecule, potentially leading to stronger and more specific interactions with target proteins.

The Role of the Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group and a versatile chemical handle.[4][5]

-

Synthetic Utility : The nitro group can be readily reduced to an amino group (-NH₂), which is a crucial step in constructing many pharmaceutical scaffolds, such as anilines and various heterocyclic systems.

-

Bioactivity : Nitroaromatic compounds themselves can exhibit a wide range of biological activities, including antimicrobial and antiparasitic effects, often through redox cycling mechanisms that generate reactive oxygen species toxic to pathogens.[4][5][6]

By combining these functional groups, this compound serves as a valuable starting point for creating novel compounds for various therapeutic targets, including anti-inflammatory, antimicrobial, and anticancer agents.[6][7]

Role in Drug Discovery Pipeline

Caption: Role of intermediates like this compound in drug discovery.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols are paramount when handling this compound. The following information is derived from safety data sheets (SDS).

-

Hazard Identification : This compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear protective gloves (e.g., nitrile rubber).

-

Eye Protection : Use safety glasses with side-shields or goggles.

-

Skin and Body Protection : Wear a laboratory coat.

-

-

Handling :

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of vapor or mist.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands and face thoroughly after handling.

-

-

Storage :

-

Keep the container tightly closed.

-

Store in a cool, dark, and dry place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures :

-

If on Skin : Wash with plenty of water. If skin irritation occurs, seek medical advice.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important molecule in synthetic chemistry. Its unique combination of a reactive nitro group, a versatile phenolic hydroxyl, and a property-enhancing trifluoromethyl group makes it a valuable precursor for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in research and development.

References

-

PrepChem. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. Retrieved from [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

SpectraBase. (n.d.). 2-((E)-([2-Chloro-5-(trifluoromethyl)phenyl]imino)methyl)-4-nitrophenol. Retrieved from [Link]

-

PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

-

PubChem. (n.d.). 2-Methyl-5-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.

- Google Patents. (n.d.). CN105837452B - 2- methyl-5-nitro phenol production process.

Sources

- 1. This compound | C7H4F3NO3 | CID 14091690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 402-17-5 [m.chemicalbook.com]

- 3. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 2-Nitro-5-(trifluoromethyl)phenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitro-5-(trifluoromethyl)phenol (CAS No. 402-17-5), a key intermediate in various chemical syntheses. In the notable absence of extensive quantitative solubility data in publicly available literature, this document emphasizes a robust framework for both the theoretical prediction and experimental determination of its solubility in organic solvents. It includes a detailed summary of the compound's physicochemical properties, an exploration of predictive models such as Quantitative Structure-Property Relationship (QSPR), COSMO-RS, and Hansen Solubility Parameters (HSP), and detailed, step-by-step experimental protocols for accurate solubility measurement. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals requiring precise solubility data for process development, formulation, and quality control.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic compound whose utility in pharmaceutical and agrochemical synthesis is intrinsically linked to its behavior in solution. Solubility is a fundamental physicochemical property that governs reaction kinetics, yield, and the feasibility of purification techniques such as recrystallization. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing synthetic routes, designing efficient separation processes, and developing stable formulations. This guide addresses the current information gap by providing a dual approach: theoretical estimation and practical experimental determination of solubility.

Physicochemical Properties of this compound

The solubility of a compound is dictated by its molecular structure and the resulting physical and chemical properties. The interplay of polarity, hydrogen bonding capability, and molecular size determines the extent to which it will dissolve in a given solvent.

The structure of this compound incorporates a polar phenolic hydroxyl group (-OH) and a nitro group (-NO2), which can participate in hydrogen bonding, as well as a lipophilic trifluoromethyl group (-CF3) and an aromatic ring. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 402-17-5 | [1] |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1] |

| Computed XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Predicted pKa | 5.83 ± 0.13 |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Theoretical Frameworks for Solubility Prediction

In the absence of experimental data, several theoretical models can provide valuable estimations of solubility. These models are rooted in the principle of "like dissolves like" and quantify molecular interactions to predict compatibility between a solute and a solvent.

Quantitative Structure-Property Relationship (QSPR)

QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties.[2][3][4][5][6] For solubility prediction, these models use a set of calculated molecular descriptors that encode structural, electronic, and topological features.

A general QSPR model for solubility can be expressed as:

log(S) = f(Descriptor₁, Descriptor₂, ..., Descriptorₙ)

Where S is the solubility and the descriptors can include parameters like molecular weight, volume, surface area, dipole moment, and counts of hydrogen bond donors and acceptors.[2] While powerful, the accuracy of QSPR models is highly dependent on the quality and diversity of the training dataset.[2]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based model that predicts thermodynamic properties of fluids and solutions.[7][8][9][10][11] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. This ab initio approach allows for the prediction of solubility in a wide range of solvents without the need for extensive experimental data.[7][8] The method has shown considerable success in solvent screening and process design within the pharmaceutical and chemical industries.[8]

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter is a concept that dissects the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[12][13] Each solvent and solute can be characterized by its three Hansen parameters. The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify their compatibility.[12]

Caption: Hansen Solubility Parameter (HSP) concept for predicting solubility.

Experimental Determination of Solubility

Given the limitations of predictive models and the necessity for precise data in process development, experimental determination of solubility is indispensable. The isothermal equilibrium method, often referred to as the "shake-flask" method, is the gold standard for determining thermodynamic solubility.[14][15][16]

Isothermal Equilibrium (Shake-Flask) Method

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Caption: Workflow for the Isothermal Equilibrium (Shake-Flask) Method.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of sealed vials. The amount should be sufficient to ensure a solid phase remains after equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C, 40°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: Cease agitation and allow the vials to rest at the constant temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

Analysis: Determine the concentration of this compound in the clear filtrate using a validated analytical method.

Analytical Techniques for Concentration Measurement

The choice of analytical technique is crucial for accurate solubility determination. The method should be sensitive, specific to the analyte, and validated for the solvent system being used.

This is a straightforward method where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[18][19][20][21][22]

Protocol for Gravimetric Analysis:

-

Follow steps 1-4 of the Isothermal Equilibrium Method.

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully transfer a known volume of the clear, filtered saturated solution to the pre-weighed dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporating dish with the dried residue. The difference in weight gives the mass of the solute dissolved in the known volume of the solvent.

-

Calculate the solubility (e.g., in g/100 mL).

Due to its aromatic structure, this compound exhibits strong UV absorbance, making UV-Vis spectrophotometry a suitable and rapid method for concentration determination.[23][24][25][26]

Protocol for UV-Vis Analysis:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent being used.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Concentration Calculation: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the original concentration in the saturated solution.

HPLC is a highly specific and sensitive technique for determining the concentration of solutes in complex mixtures.[27][28][29][30] A reversed-phase HPLC method would be appropriate for this compound.

Protocol for HPLC Analysis:

-

Method Development: Develop and validate an HPLC method with a suitable column (e.g., C18), mobile phase, and detector (e.g., UV detector set at the λmax).[29]

-

Calibration: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve based on peak area.

-

Sample Preparation: Dilute the filtered saturated solution with a known volume of the mobile phase.

-

Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.

-

Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve, accounting for the dilution.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be compiled into a structured table.

Table 2: Template for Experimental Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Analytical Method |

| Methanol | 25 | [Experimental Value] | HPLC |

| Ethanol | 25 | [Experimental Value] | UV-Vis |

| Acetone | 25 | [Experimental Value] | Gravimetric |

| Ethyl Acetate | 25 | [Experimental Value] | HPLC |

| Toluene | 25 | [Experimental Value] | UV-Vis |

| Heptane | 25 | [Experimental Value] | Gravimetric |

| [Other Solvents] | [Other Temps] | [Experimental Value] | [Method Used] |

The trends observed in the experimental data can be rationalized based on the principles of intermolecular forces. Higher solubility is expected in polar aprotic and polar protic solvents that can interact favorably with the nitro and hydroxyl groups of the molecule. Conversely, lower solubility is anticipated in non-polar aliphatic solvents.

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides a comprehensive framework for both its theoretical estimation and experimental determination. For drug development and process chemistry professionals, a combination of predictive modeling for initial solvent screening followed by precise experimental measurement using the isothermal equilibrium method is the most robust strategy. The detailed protocols provided herein offer a self-validating system to generate the high-quality solubility data essential for informed decision-making in chemical synthesis, purification, and formulation.

References

-

COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Available at: [Link]

-

Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. Available at: [Link]

-

Determination of Solubility by Gravimetric Method. Amu.ac.in. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. Available at: [Link]

-

Determination of solubility by gravimetric method: A brief review. ResearchGate. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available at: [Link]

-

Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace. Available at: [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. ScienceDirect. Available at: [Link]

-

Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]

-

Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. ACS Publications. Available at: [Link]

-

A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems. UTMB Research Experts. Available at: [Link]

-

A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. PubMed. Available at: [Link]

-

A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. MDPI. Available at: [Link]

-

Gravimetric Analysis. Wired Chemist. Available at: [Link]

-

Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. Semantic Scholar. Available at: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

-

Gravimetric analysis. Wikipedia. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Pharmatutor. Available at: [Link]

-

HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]

-

A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. PubMed. Available at: [Link]

-

Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC - NIH. Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

(PDF) Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Hansen solubility parameter. Wikipedia. Available at: [Link]

-

Hansen Solubility Parameters. Hansen-solubility.com. Available at: [Link]

-

Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. ResearchGate. Available at: [Link]

-

INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Available at: [Link]

-

UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. ResearchGate. Available at: [Link]

-

HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

-

Sheet1 - Hansen Solubility Parameters. Steven Abbott. Available at: [Link]

-

Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME). PMC - PubMed Central. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Hansen Solubility Parameters 2000.pdf. Kinam Park. Available at: [Link]

Sources

- 1. This compound | C7H4F3NO3 | CID 14091690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scm.com [scm.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. approcess.com [approcess.com]

- 11. zenodo.org [zenodo.org]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmatutor.org [pharmatutor.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. pharmacyjournal.info [pharmacyjournal.info]

- 20. pharmajournal.net [pharmajournal.net]

- 21. Gravimetric Analysis [wiredchemist.com]

- 22. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 23. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijset.in [ijset.in]

- 25. researchgate.net [researchgate.net]

- 26. Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pharmaguru.co [pharmaguru.co]

- 28. youtube.com [youtube.com]

- 29. pp.bme.hu [pp.bme.hu]

- 30. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

A Technical Guide to the Research Applications of 2-Nitro-5-(trifluoromethyl)phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a highly effective strategy in modern medicinal chemistry and materials science. 2-Nitro-5-(trifluoromethyl)phenol, a molecule combining the potent electron-withdrawing properties of both a nitro group and a trifluoromethyl group, represents a versatile chemical intermediate with significant, yet underexplored, potential. This guide provides a comprehensive overview of its chemical properties, synthesis, and prospective research applications. By leveraging its unique electronic and structural features, this compound serves as a valuable building block for creating novel pharmaceuticals, agrochemicals, and functional materials. This document outlines key opportunities and provides actionable experimental protocols to facilitate its investigation.

Introduction to this compound

This compound (CAS No: 402-17-5) is an aromatic compound distinguished by the presence of three key functional groups: a hydroxyl (-OH) group, a nitro (-NO2) group, and a trifluoromethyl (-CF3) group.[1][2] This specific arrangement of substituents on the benzene ring creates a unique electronic environment that dictates its reactivity and potential utility. The trifluoromethyl group significantly enhances lipophilicity and metabolic stability in derivative compounds, while the nitro group is a versatile precursor for an amino group and can participate in various biological activities.[3][4]

Chemical Identity and Structure

The unique substitution pattern on the phenol ring is fundamental to the compound's reactivity and potential applications.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing synthetic routes and predicting its behavior in biological systems. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 402-17-5 | [1][2] |

| Molecular Formula | C₇H₄F₃NO₃ | [1][2] |

| Molecular Weight | 207.11 g/mol | [1][2] |

| Boiling Point | 108-111°C @ 34 mmHg | [1] |

| Density | ~1.55 g/cm³ (Predicted) | [1][] |

| pKa | 5.83 ± 0.13 (Predicted) | [1] |

| Form | Clear, orange/green liquid | [1] |

Synthesis and Derivatization

The accessibility of this compound through straightforward synthetic methods makes it an attractive starting material for research and development.

Common Synthetic Route

The most common synthesis involves the direct nitration of m-(trifluoromethyl)phenol. This electrophilic aromatic substitution reaction is regioselective due to the directing effects of the hydroxyl and trifluoromethyl groups.

Caption: General workflow for the synthesis of this compound.

Key Reactions and Potential for Derivatization

The true potential of this compound lies in its capacity to be chemically modified into a diverse array of derivatives.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation is a gateway to a vast number of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization, opening the door to a wide range of pharmacologically relevant scaffolds.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This allows for the modulation of solubility, lipophilicity, and the introduction of additional functional groups. For example, etherification with various alkyl halides can be used to probe binding pockets of biological targets.

-

Nucleophilic Aromatic Substitution (SNAAr): While less common for phenols, under specific conditions, the nitro group can activate the ring for nucleophilic aromatic substitution, allowing for the displacement of other substituents if present.

Potential Research Applications

The combination of the trifluoromethyl and nitro functional groups suggests several promising avenues for research.

Application in Medicinal Chemistry

The trifluoromethyl group is a well-established bioisostere in drug design, known to improve metabolic stability, lipophilicity, and binding affinity.[6] The nitroaromatic scaffold is also present in numerous antimicrobial and anticancer agents.[4][7][8]

-

Antimicrobial Agents: Nitroaromatic compounds can undergo bioreduction in anaerobic bacteria or protozoa to generate cytotoxic radical species, forming the basis of their antimicrobial activity.[4] Derivatives of this compound could be investigated as potential agents against a range of pathogens.

-

Anticancer Agents: Trifluoromethyl-containing phenols have shown potential as anticancer agents by inhibiting key signaling pathways involved in cell proliferation and survival.[9] The scaffold of this compound could serve as a starting point for the development of novel kinase inhibitors or apoptosis-inducing agents.

-

Anti-inflammatory Agents: Phenolic compounds are known to possess antioxidant and anti-inflammatory properties.[9] The strong electron-withdrawing nature of the substituents on this phenol may modulate its antioxidant potential and its ability to interact with inflammatory pathway targets like cyclooxygenase (COX) enzymes.

Caption: Hypothetical mechanism of action for a derivative in a biological system.

Application in Agrochemicals

Many successful herbicides and pesticides are fluorinated and/or nitrated aromatic compounds.[3][10] The unique properties of this compound make it a valuable intermediate for the synthesis of new crop protection agents.[3][11] Its derivatives could be screened for herbicidal, fungicidal, or insecticidal activity.

Application as a Chemical Intermediate

Beyond direct biological applications, this compound is a valuable building block in multi-step organic synthesis.[12][13] The differential reactivity of its functional groups allows for selective transformations, making it a useful precursor for complex molecules, including dyes, polymers, and other specialty chemicals.[3]

Experimental Protocols

The following protocols provide a starting point for the synthesis and derivatization of this compound.

Protocol: Synthesis of this compound

Objective: To synthesize the title compound via electrophilic nitration of m-(trifluoromethyl)phenol.

Materials:

-

m-(Trifluoromethyl)phenol

-

Glacial Acetic Acid

-

65% Nitric Acid (HNO₃)

-

Chloroform

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Methodology:

-

Dissolve m-(trifluoromethyl)phenol (1.0 eq) in glacial acetic acid in a round-bottom flask with stirring.[1]

-

Maintain the reaction temperature at 40°C.[1]

-

Prepare a mixed solution of 65% HNO₃ and glacial acetic acid.

-

Slowly add the nitric acid solution dropwise to the phenol solution over 15 minutes.[1]

-

After the addition is complete, continue stirring at room temperature for 45 minutes.[1]

-

Quench the reaction by pouring the mixture into a beaker of ice water (approx. 10 volumes).[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous phase four times with chloroform.[1]

-